molecular formula C25H33NO7 B11925448 (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B11925448
M. Wt: 459.5 g/mol
InChI Key: LGJUQORSIRVXFT-QNGGVGCWSA-N
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Description

The compound (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic molecule that features a combination of hydroxyl, benzyloxy, and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybutan-2-one and 4-(benzyloxy)benzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dihydroxybutan-2-one and 4-(benzyloxy)benzaldehyde under acidic conditions.

    Protection of Hydroxyl Groups: The hydroxyl groups are then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected intermediate is then coupled with an appropriate amino acid derivative to form the final product.

    Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The benzyloxy group can be reduced to a benzyl group using hydrogenation.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The hydroxyl and benzyloxy groups can form hydrogen bonds with target proteins, potentially inhibiting their function. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
  • (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Uniqueness

  • Structural Features : The presence of both benzyloxy and tert-butoxycarbonyl groups in the same molecule.
  • Reactivity : Unique reactivity due to the combination of functional groups.
  • Applications : Potential for diverse applications in various fields due to its unique structure.

Properties

Molecular Formula

C25H33NO7

Molecular Weight

459.5 g/mol

IUPAC Name

[(2S,3R)-3,4-dihydroxybutan-2-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21?,22+/m0/s1

InChI Key

LGJUQORSIRVXFT-QNGGVGCWSA-N

Isomeric SMILES

C[C@@H]([C@@H](CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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